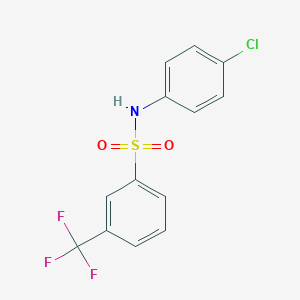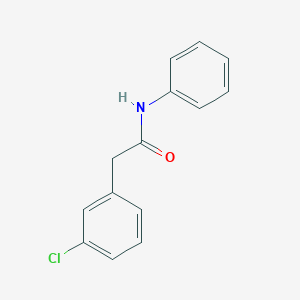![molecular formula C26H27FN2O6 B265978 methyl 4-{3-(4-fluorobenzoyl)-4-hydroxy-1-[3-(4-morpholinyl)propyl]-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate](/img/structure/B265978.png)
methyl 4-{3-(4-fluorobenzoyl)-4-hydroxy-1-[3-(4-morpholinyl)propyl]-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-{3-(4-fluorobenzoyl)-4-hydroxy-1-[3-(4-morpholinyl)propyl]-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a pyrrole derivative that has been synthesized through a multi-step process. In
Aplicaciones Científicas De Investigación
Methyl 4-{3-(4-fluorobenzoyl)-4-hydroxy-1-[3-(4-morpholinyl)propyl]-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate has been the subject of numerous scientific research studies due to its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-cancer properties.
Mecanismo De Acción
The mechanism of action of methyl 4-{3-(4-fluorobenzoyl)-4-hydroxy-1-[3-(4-morpholinyl)propyl]-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate involves the inhibition of the NF-κB pathway. This pathway is involved in the regulation of various cellular processes, including inflammation and immune response. By inhibiting this pathway, methyl 4-{3-(4-fluorobenzoyl)-4-hydroxy-1-[3-(4-morpholinyl)propyl]-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate can reduce inflammation and inhibit the growth of cancer cells.
Biochemical and Physiological Effects
Methyl 4-{3-(4-fluorobenzoyl)-4-hydroxy-1-[3-(4-morpholinyl)propyl]-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-1β. It also inhibits the activation of NF-κB and reduces the expression of various genes involved in inflammation and immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using methyl 4-{3-(4-fluorobenzoyl)-4-hydroxy-1-[3-(4-morpholinyl)propyl]-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate in lab experiments is its ability to inhibit the NF-κB pathway, which is involved in various cellular processes. This makes it a useful tool for studying the role of NF-κB in inflammation, immune response, and cancer.
One limitation of using methyl 4-{3-(4-fluorobenzoyl)-4-hydroxy-1-[3-(4-morpholinyl)propyl]-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate in lab experiments is its potential toxicity. It has been found to exhibit cytotoxic effects on certain cell lines, which may limit its use in certain experiments.
Direcciones Futuras
For research include exploring its therapeutic applications, investigating its mechanism of action, and improving its synthesis method.
Métodos De Síntesis
The synthesis of methyl 4-{3-(4-fluorobenzoyl)-4-hydroxy-1-[3-(4-morpholinyl)propyl]-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate involves a multi-step process that includes the use of various reagents and solvents. The first step involves the condensation of 4-fluorobenzoyl chloride with 3-(4-morpholinyl)propylamine in the presence of a base. This results in the formation of 4-fluorobenzoyl-3-(4-morpholinyl)propylamine.
The second step involves the reaction of 4-fluorobenzoyl-3-(4-morpholinyl)propylamine with ethyl 4-chloro-3-oxobenzoate in the presence of a base. This results in the formation of ethyl 4-(4-fluorobenzoyl)-3-oxo-1-(3-(4-morpholinyl)propyl)indolin-2-yl benzoate.
The final step involves the hydrolysis of ethyl 4-(4-fluorobenzoyl)-3-oxo-1-(3-(4-morpholinyl)propyl)indolin-2-yl benzoate in the presence of an acid. This results in the formation of methyl 4-{3-(4-fluorobenzoyl)-4-hydroxy-1-[3-(4-morpholinyl)propyl]-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate.
Propiedades
Nombre del producto |
methyl 4-{3-(4-fluorobenzoyl)-4-hydroxy-1-[3-(4-morpholinyl)propyl]-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate |
|---|---|
Fórmula molecular |
C26H27FN2O6 |
Peso molecular |
482.5 g/mol |
Nombre IUPAC |
methyl 4-[(3Z)-3-[(4-fluorophenyl)-hydroxymethylidene]-1-(3-morpholin-4-ylpropyl)-4,5-dioxopyrrolidin-2-yl]benzoate |
InChI |
InChI=1S/C26H27FN2O6/c1-34-26(33)19-5-3-17(4-6-19)22-21(23(30)18-7-9-20(27)10-8-18)24(31)25(32)29(22)12-2-11-28-13-15-35-16-14-28/h3-10,22,30H,2,11-16H2,1H3/b23-21- |
Clave InChI |
WEUANNTYHUDPEW-LNVKXUELSA-N |
SMILES isomérico |
COC(=O)C1=CC=C(C=C1)C2/C(=C(\C3=CC=C(C=C3)F)/O)/C(=O)C(=O)N2CCCN4CCOCC4 |
SMILES |
COC(=O)C1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)F)O)C(=O)C(=O)N2CCCN4CCOCC4 |
SMILES canónico |
COC(=O)C1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)F)O)C(=O)C(=O)N2CCCN4CCOCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![Ethyl 7-acetyl-8-methyl-1-(4-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3-carboxylate](/img/structure/B265909.png)

![2-amino-4-(3,4-dimethoxyphenyl)-6-(4-methoxybenzyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B265926.png)
![(6E)-6-[4-(2,5-dichlorophenoxy)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B265943.png)
![ethyl 2-[2-(3,5-dimethylphenyl)-2-oxoethylidene]-10-methyl-5-oxo-1-propyl-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carboxylate](/img/structure/B265944.png)
![Methyl 4-[6,7-dimethyl-3,9-dioxo-2-(tetrahydro-2-furanylmethyl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B265955.png)
![1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-hydroxyphenyl)-4-(4-propoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265971.png)
![6,7-Dimethyl-2-(tetrahydro-2-furanylmethyl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B265995.png)